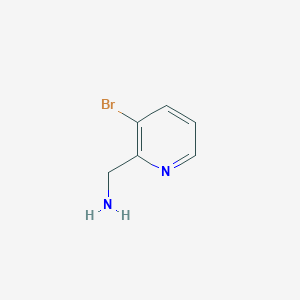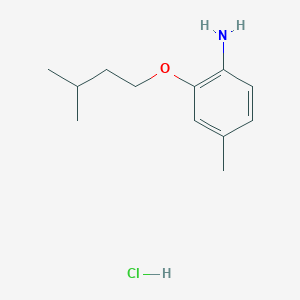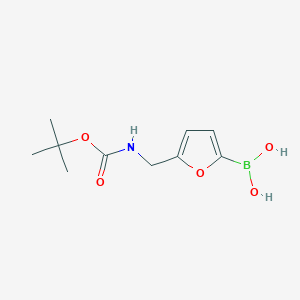
(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid
Overview
Description
“(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid” is a chemical compound with the CAS Number: 1072946-49-6 . It has a molecular weight of 241.05 and its IUPAC name is 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furylboronic acid . It is typically stored at a temperature of 4°C and is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16BNO5/c1-10(2,3)17-9(13)12-6-7-4-5-8(16-7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) . The InChI key is CBDGXXNRURJOEV-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can participate in Suzuki–Miyaura coupling , a type of palladium-catalyzed cross coupling reaction, which is a significant method for forming carbon-carbon bonds . The boron moiety in the compound can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.05 . It is typically stored at a temperature of 4°C and is usually available in powder form .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “5-((BOC-Amino)methyl)furan-2-boronic acid”, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The furan nucleus is an essential synthetic technique in the search for new drugs .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Therapeutic Advantages
Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Synthesis of Novel Compounds
“5-((BOC-Amino)methyl)furan-2-boronic acid” can be used in the synthesis of novel compounds. For example, in 2020, Hassan and team designed and synthesized a series of thirteen nitrofurantoin analogues containing furan and pyrazole scaffolds .
Smoking and Tobacco Cessation
This compound is used in pharmaceutical agents for smoking and tobacco cessation . It can be a part of the formulation of drugs that help people quit smoking.
Sustainable Production of Derivatives
This compound can be used in the sustainable production of its derivatives from biomass resources . This provides an efficient strategy for the selective cleavage of the α-C–OH bonds in the furan ring under mild conditions .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Mode of Action
The 5-((BOC-Amino)methyl)furan-2-boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid compound acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 5-((BOC-Amino)methyl)furan-2-boronic acid participates, is a part of broader biochemical pathways involving the formation of carbon-carbon bonds . These pathways are fundamental to organic synthesis, enabling the construction of complex organic compounds from simpler precursors .
Pharmacokinetics
For instance, it is recommended to store the compound in a freezer , which suggests that low temperatures may help preserve its stability and reactivity.
Result of Action
The result of the action of 5-((BOC-Amino)methyl)furan-2-boronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action, efficacy, and stability of 5-((BOC-Amino)methyl)furan-2-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which the compound participates are known to be mild and tolerant to various functional groups . This suggests that the compound can maintain its reactivity in diverse chemical environments . Furthermore, the compound’s stability can be affected by storage conditions, as it is recommended to be stored in a freezer .
properties
IUPAC Name |
[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO5/c1-10(2,3)17-9(13)12-6-7-4-5-8(16-7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGXXNRURJOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)CNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674526 | |
| Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}furan-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-49-6 | |
| Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}furan-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



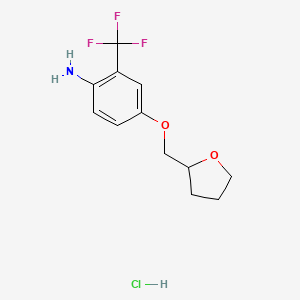
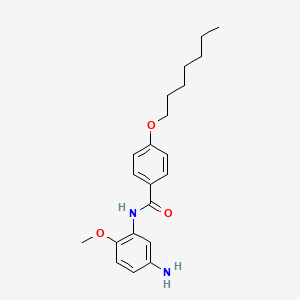

![3,5-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1439680.png)
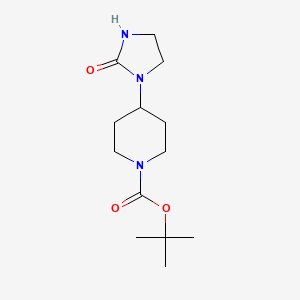
![3-[(1-Phenylethyl)amino]propanohydrazide](/img/structure/B1439686.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline](/img/structure/B1439687.png)
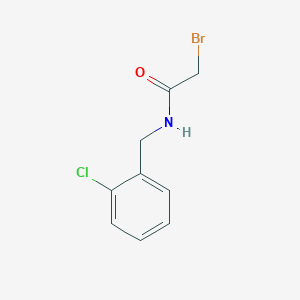
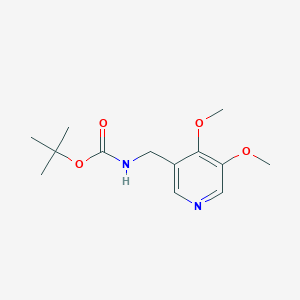
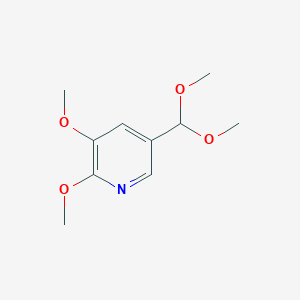
![1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride](/img/structure/B1439695.png)
